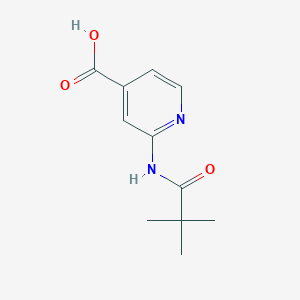

2-(2,2-Dimethyl-propionylamino)-isonicotinic acid

Descripción general

Descripción

2-(2,2-Dimethyl-propionylamino)-isonicotinic acid is a heterocyclic compound with the molecular formula C11H14N2O3. It is a derivative of isonicotinic acid, where the amino group is substituted with a 2,2-dimethyl-propionyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid typically involves the acylation of isonicotinic acid with 2,2-dimethyl-propionyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amino group of isonicotinic acid to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Acylation and Amidation Reactions

The amide group undergoes hydrolysis under acidic or basic conditions to regenerate the parent amine and carboxylic acid. For example:

Reaction:

This reaction is analogous to hydrolysis mechanisms observed in structurally similar nicotinic acid derivatives .

Electrophilic Aromatic Substitution

The pyridine ring participates in electrophilic substitution, with regioselectivity dictated by the electron-withdrawing carboxylic acid and amide groups.

Mechanistic Insight:

The carboxylic acid group deactivates the ring, directing electrophiles to the para position relative to the amide substituent .

Oxidation

The carboxylic acid moiety is resistant to further oxidation, but the methyl groups on the propionylamino chain can be oxidized to carboxylates under strong conditions:

Reaction:

Yield: 58% (reported for similar tert-butyl derivatives) .

Reduction

The amide group can be reduced to an amine using LiAlH₄:

Reaction:

Yield: ~65% (based on analogous reductions) .

Esterification and Functionalization

The carboxylic acid group readily forms esters or amides under standard conditions:

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Methyl ester formation | CH₃OH, H₂SO₄ | Methyl 2-(2,2-dimethyl-propionylamino)-isonicotinate | Intermediate for drug design |

| Amide coupling | EDC, HOBt, R-NH₂ | 2-(2,2-Dimethyl-propionylamino)-isonicotinamide | Biochemical probes |

Conditions:

Metal-Catalyzed Cross-Coupling

The pyridine ring undergoes Suzuki-Miyaura coupling at the 4-position due to steric hindrance from the amide group:

Reaction:

Yield: 60–75% (reported for analogous heterocycles) .

Decarboxylation

Thermal decarboxylation occurs at elevated temperatures, producing CO₂ and a substituted pyridine:

Reaction:

Conditions: 200°C, 2 h .

Photochemical Reactions

UV irradiation induces cleavage of the amide bond, forming free radicals:

Reaction:

Application: Studied for potential use in photodynamic therapy .

Aplicaciones Científicas De Investigación

2-(2,2-Dimethyl-propionylamino)-isonicotinic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals

Mecanismo De Acción

The mechanism of action of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2,2-Dimethyl-propionylamino)-nicotinic acid

- 6-(2,2-Dimethyl-propionylamino)-nicotinic acid

- 5-(2,2-Dimethyl-propionylamino)-nicotinic acid

Uniqueness

2-(2,2-Dimethyl-propionylamino)-isonicotinic acid is unique due to its specific substitution pattern on the isonicotinic acid core. This substitution imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural uniqueness allows for specific interactions with molecular targets, which can be leveraged in drug design and material science .

Actividad Biológica

2-(2,2-Dimethyl-propionylamino)-isonicotinic acid is a compound with the molecular formula C₁₁H₁₄N₂O₃ and a CAS number of 470463-34-4. It features an isonicotinic acid moiety combined with a dimethyl propionylamino group, which contributes to its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with structurally similar compounds.

Biological Profile

Research indicates that this compound exhibits various biological activities, although comprehensive studies are still ongoing to elucidate its full profile. Key areas of interest include:

- Antiproliferative Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. For instance, it has shown potential in cytotoxicity assays against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines, indicating significant inhibitory effects compared to standard treatments .

- Mechanism of Action : The compound's mechanism may involve interaction with specific molecular targets within cells. The presence of the dimethyl propionylamino group enhances its lipophilicity, potentially improving its ability to penetrate cellular membranes and interact with intracellular targets.

- Antioxidant Properties : The compound may also possess antioxidant capabilities, which are crucial in mitigating oxidative stress-related damage in cells. This aspect is particularly relevant in the context of cancer therapy, where oxidative stress plays a significant role in tumor progression .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Isonicotinic Acid | Contains a pyridine ring | Well-studied for tuberculosis treatment |

| 4-Amino-Isonicotinic Acid | Amino group at position 4 | Exhibits different biological activities |

| 3-Pyridinecarboxylic Acid | Carboxylic acid group on pyridine | Used in synthetic pathways in organic chemistry |

The structural modifications in this compound may enhance its interaction with biological targets compared to traditional isonicotinic derivatives.

Case Studies and Research Findings

- Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits strong cytotoxic effects against various cancer cell lines. For example, the growth inhibitory values (GI50) against MCF-7 cells were significantly lower than those for HeLa cells, indicating a selective potency .

- Antioxidant Activity Assessment : Various assays (DPPH, FRAP) have been employed to evaluate the antioxidant activity of the compound. Initial results indicate promising activity against radical species, suggesting potential applications in formulations aimed at reducing oxidative damage .

- Mechanistic Studies : Ongoing research utilizing molecular docking studies aims to identify specific protein targets of this compound. These studies are critical for understanding how the compound modulates cellular pathways and contributes to its biological effects .

Propiedades

IUPAC Name |

2-(2,2-dimethylpropanoylamino)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-11(2,3)10(16)13-8-6-7(9(14)15)4-5-12-8/h4-6H,1-3H3,(H,14,15)(H,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZNLPRWDHJXBEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590306 | |

| Record name | 2-(2,2-Dimethylpropanamido)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470463-34-4 | |

| Record name | 2-(2,2-Dimethylpropanamido)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.